2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
Overview
Description
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is a heterocyclic compound with the molecular formula C7H10Cl2N2 It is a bicyclic structure containing a pyrrole ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride are Hematopoietic Progenitor Kinase 1 (HPK1) and Nicotinamide Phosphoribosyltransferase (NAMPT) . HPK1 is a kinase involved in the regulation of immune responses, while NAMPT is a key enzyme in the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway.
Mode of Action
This compound acts as an inhibitor of its primary targets. It binds to the active sites of HPK1 and NAMPT, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting HPK1, this compound can affect the immune response pathways , potentially leading to altered immune responses . Inhibition of NAMPT disrupts the NAD biosynthesis pathway , which can affect various cellular processes that rely on NAD, such as energy metabolism and DNA repair .
Pharmacokinetics
One study has shown that a similar compound has satisfactory mouse pk properties .
Result of Action
The inhibition of HPK1 and NAMPT by this compound can lead to various molecular and cellular effects. For example, it may lead to altered immune responses due to the inhibition of HPK1 . The disruption of NAD biosynthesis due to NAMPT inhibition can affect cellular energy metabolism and DNA repair processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability . .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis . This interaction inhibits the enzyme’s activity, leading to a decrease in NAD levels, which can affect cellular metabolism and energy production.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of NAMPT leads to reduced NAD levels, which in turn affects the activity of sirtuins and other NAD-dependent enzymes . This can result in altered gene expression and disrupted cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of NAMPT, it prevents the enzyme from catalyzing the conversion of nicotinamide to nicotinamide mononucleotide . This inhibition disrupts the NAD biosynthesis pathway, leading to decreased NAD levels and subsequent effects on cellular processes that depend on NAD.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of NAMPT and persistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NAMPT without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss, reduced activity, and potential organ toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway through its interaction with NAMPT . By inhibiting NAMPT, the compound disrupts the conversion of nicotinamide to nicotinamide mononucleotide, leading to decreased NAD levels. This disruption can affect various metabolic processes that rely on NAD as a cofactor, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can influence its activity and effectiveness in inhibiting NAMPT .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with NAMPT and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its inhibitory effects on NAMPT and other enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride can be achieved through several methods. One common approach involves the fusion of pyridine-3,4-dicarboxylic acids with primary amines. This method has been shown to benefit from the use of microwave irradiation, which enhances the reaction efficiency . Another method involves the treatment of 3-chloro-N-[(diphenylphosphoryl)methyl]-N-methylisonicotinamide with a base, followed by cyclization and dephosphorylation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring alkaloids.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolo[3,4-C]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCGPVEDZFCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596815 | |
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6000-50-6 | |
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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